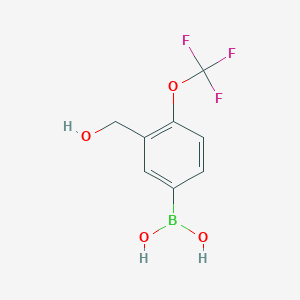

3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of HMTFPB involves various organic reactions. It has been studied for its potential use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the development of responsive drug delivery systems.Molecular Structure Analysis

The molecular formula of HMTFPB is C8H8BF3O4 . The InChI key is HPVFPMGLKKFBIQ-UHFFFAOYSA-N .Chemical Reactions Analysis

HMTFPB exhibits antibacterial potency against bacteria such as Escherichia coli and Bacillus cereus. It is also used in electrochemical sensors for saccharide detection. These sensors can detect saccharides like d-fructose, d-mannose, and d-glucose with high sensitivity and specificity.Physical And Chemical Properties Analysis

The molecular weight of HMTFPB is 235.96 . The storage temperature is 2-8°C .Scientific Research Applications

Antibacterial Activity

3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid and its isomers have been studied for their antimicrobial properties. These compounds exhibit antibacterial potency against bacteria such as Escherichia coli and Bacillus cereus. The introduction of the -OCF3 group influences the acidity of these compounds, which plays a role in their antibacterial activity (Adamczyk-Woźniak et al., 2021).

Saccharide Detection

Phenylboronic acids, including this compound, are used in electrochemical sensors for saccharide detection. These sensors can detect saccharides like d-fructose, d-mannose, and d-glucose with high sensitivity and specificity (Li et al., 2014).

Catalysis in Organic Synthesis

These compounds are effective catalysts in organic synthesis, such as in dehydrative condensation between carboxylic acids and amines. This catalytic activity is utilized for α-dipeptide synthesis, demonstrating its utility in peptide and protein engineering (Wang, Lu, & Ishihara, 2018).

Drug Delivery Systems

In drug delivery research, phenylboronic acids are used in the development of responsive drug delivery systems. Their ability to respond to changes in glucose and lactic acid levels makes them ideal for targeted drug delivery, especially in conditions like diabetes and cancer (Vrbata & Uchman, 2018).

Biochemical Applications

Phenylboronic acids are also significant in biochemical applications, such as the development of biosensors and molecular receptors. Their ability to bind to cell-surface glycoconjugates makes them valuable in the design of receptors for diagnostic and therapeutic applications (Dowlut & Hall, 2006).

Mechanism of Action

Target of Action

Boronic acids, including this compound, are known to be used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that boronic acids play a significant role in various organic synthesis reactions, including the suzuki–miyaura coupling .

Result of Action

The compound is known to be involved in the synthesis of biologically active molecules .

Action Environment

It’s known that the suzuki–miyaura coupling reaction, in which this compound is used, can be influenced by various factors such as temperature, solvent, and the presence of a catalyst .

Safety and Hazards

properties

IUPAC Name |

[3-(hydroxymethyl)-4-(trifluoromethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O4/c10-8(11,12)16-7-2-1-6(9(14)15)3-5(7)4-13/h1-3,13-15H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVFPMGLKKFBIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(F)(F)F)CO)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Pyridin-2-yl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2375033.png)

![4-[(2-Hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride](/img/structure/B2375034.png)

![5-amino-N-(4-bromophenyl)-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2375035.png)

![N-(3-acetylphenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2375038.png)

![[5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride](/img/structure/B2375039.png)

![5-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2375041.png)

![2-({3-cyano-6-hydroxy-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyridin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2375047.png)

![[2-(4-Butylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2375052.png)

![N-(4-ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2375055.png)